![molecular formula C13H14N2O2S B2570727 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851468-05-8](/img/structure/B2570727.png)
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Description
Historical Context and Discovery
The development of this compound emerges from the rich historical foundation of imidazole chemistry, which traces its origins to Heinrich Debus's pioneering work in 1858. Debus first synthesized imidazole through the condensation of glyoxal, formaldehyde, and ammonia, establishing the fundamental framework that would later enable the development of complex derivatives like the target compound. The evolution from basic imidazole structures to sophisticated sulfanyl-substituted derivatives represents decades of systematic exploration in heterocyclic chemistry, particularly driven by the recognition that imidazole derivatives possess significant biological activities. The specific synthesis and characterization of this compound builds upon this historical foundation through advanced synthetic methodologies that enable precise control over substitution patterns and functional group incorporation.
The compound's emergence in research literature reflects the broader scientific movement toward exploring sulfur-containing heterocycles, which gained momentum as researchers recognized the unique properties imparted by sulfur atoms in biological systems. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry continue to enable the development of increasingly sophisticated molecular architectures with enhanced potential for therapeutic applications. The systematic study of such compounds has been facilitated by advances in analytical techniques and synthetic methodologies, allowing researchers to precisely characterize and manipulate these complex molecular structures.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound demonstrates remarkable complexity through its integration of multiple heterocyclic and aromatic elements. The compound features a five-membered imidazole ring containing two nitrogen atoms in positions one and three, with the nitrogen at position one bearing a 3,5-dimethylphenyl substituent. This substitution pattern significantly influences the electronic properties of the imidazole ring, as the dimethylphenyl group provides electron-donating characteristics that modulate the overall reactivity of the heterocyclic system. The imidazole ring itself exhibits aromatic character due to the presence of six π-electrons, consisting of a pair of nonbonding electrons from the nitrogen atom and one electron from each of the remaining four ring atoms.
The sulfanyl linkage connecting the imidazole ring to the acetic acid moiety represents a critical structural feature that distinguishes this compound from simpler imidazole derivatives. This carbon-sulfur bond formation creates a thioether functionality that significantly impacts the compound's chemical behavior and potential biological interactions. The acetic acid portion provides both hydrogen bonding capability through the carboxylic acid group and additional conformational flexibility that may be crucial for biological activity. The three-dimensional arrangement of these structural elements creates a molecular architecture capable of diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.
Structural Component | Chemical Significance | Electronic Effect |
---|---|---|
Imidazole Ring | Aromatic heterocycle with 6 π-electrons | Electron-rich, nucleophilic character |
3,5-Dimethylphenyl | Aromatic substituent with electron-donating methyl groups | Increased electron density on imidazole nitrogen |
Sulfanyl Linkage | Thioether functionality | Moderate electron-donating effect |
Acetic Acid | Carboxylic acid with hydrogen bonding capability | Electron-withdrawing, enhances water solubility |
Role in Sulfur-Containing Compound Research
The significance of this compound in sulfur-containing compound research extends beyond its individual properties to encompass its role as a representative member of a broader class of organosulfur heterocycles. Sulfur-containing heterocyclic derivatives have emerged as a fundamental structural motif in medicinal chemistry, demonstrating diverse therapeutic activities including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. The compound's structural features position it within this research landscape as a valuable tool for understanding structure-activity relationships in sulfur-heterocyclic systems.
Research into sulfur heterocycles has revealed that the incorporation of sulfur atoms into heterocyclic frameworks significantly modifies both chemical reactivity and biological activity compared to their nitrogen or oxygen analogs. The sulfanyl linkage in the target compound exemplifies this principle, as the carbon-sulfur bond formation creates unique electronic properties that influence molecular interactions with biological targets. Studies on related sulfur-containing heterocycles have demonstrated that strategic placement of sulfur atoms can enhance membrane permeability, alter metabolic stability, and modulate binding affinity to specific protein targets.
The compound serves as an important research model for investigating the mechanisms of sulfur heterocycle formation and reactivity patterns. Recent advances in sulfur-containing heterocycle synthesis have emphasized the development of direct carbon-hydrogen sulfuration methodologies, which enable efficient construction of carbon-sulfur bonds using elemental sulfur as a sulfurating agent. These synthetic approaches have particular relevance for compounds like this compound, as they provide environmentally sustainable pathways for heterocycle construction while maintaining high synthetic efficiency.
Research Application | Methodological Significance | Potential Impact |
---|---|---|
Structure-Activity Relationship Studies | Model compound for sulfur heterocycle analysis | Enhanced understanding of sulfur effects on biological activity |
Synthetic Methodology Development | Target for carbon-hydrogen sulfuration reactions | Improved synthetic accessibility of sulfur heterocycles |
Biological Screening Programs | Representative sulfur-containing building block | Identification of novel therapeutic leads |
Mechanistic Studies | Probe for sulfur-biological target interactions | Insights into sulfur-mediated binding mechanisms |
Propriétés
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-5-10(2)7-11(6-9)15-4-3-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVZNEKVSBIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of 3,5-dimethylphenylamine with glyoxal and ammonium acetate under reflux conditions.
Introduction of the Sulfanyl Group: The imidazole derivative is then reacted with thioglycolic acid in the presence of a base such as sodium hydroxide to introduce the sulfanyl group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Oxidation Reactions
The sulfanyl (-S-) group in the compound undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
Reagent | Conditions | Product | Application |
---|---|---|---|
Hydrogen peroxide (H₂O₂) | Aqueous/organic solvent, RT | Sulfoxide or sulfone derivatives | Enhancing solubility for drug delivery |
Ozone (O₃) | Cold dichloromethane | Cleavage of sulfanyl group to carboxylic acid | Structural modification for analogs |
Oxidation typically proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance within the imidazole ring .
Reduction Reactions
The sulfanyl group and imidazole ring participate in reduction processes:
Reduction mechanisms involve nucleophilic hydride transfer, with selectivity depending on solvent polarity and temperature .
Substitution Reactions
The sulfanyl group acts as a leaving group, enabling nucleophilic substitution (SN2):
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Halides (Cl⁻, Br⁻) | DMF, 60°C, K₂CO₃ | Haloacetic acid derivatives | 65–78% |
Amines (e.g., NH₃) | Ethanol, RT | Aminoacetamide analogs | 82% |
Substitution reactions are influenced by the electron-withdrawing nature of the imidazole ring, which polarizes the C-S bond .
Biological Interactions
The compound interacts with biological targets via its sulfanyl and imidazole moieties:
-
Enzyme Inhibition : Binds to zinc-dependent metalloproteases (e.g., insulin-degrading enzyme) through coordination with the imidazole nitrogen and sulfanyl group .
-
Antimicrobial Activity : Derivatives exhibit MIC values of 1–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell wall synthesis .
Stability and Degradation
The compound degrades under harsh conditions:
Comparative Reactivity
Key functional groups dictate reactivity trends:
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structural motifs demonstrate activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains.
Case Study: Antimicrobial Efficacy
In a study published in MDPI, thiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain derivatives exhibited broad-spectrum activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. This suggests that compounds with the imidazole-thioether framework may serve as promising candidates for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound have also been explored. The compound's ability to inhibit specific cancer cell lines has been documented, indicating its potential as a therapeutic agent.
Case Study: Cytotoxic Activity
Research conducted on thiazole-based compounds revealed that several analogues demonstrated significant cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific functional groups was found to enhance the anticancer activity of these compounds .
Enzyme Inhibition
Another notable application of this compound is its role as an enzyme inhibitor. For instance, studies have indicated its potential to inhibit urease activity, which is crucial in conditions like kidney stones and urinary tract infections.
Case Study: Urease Inhibition
In a recent study published in Nature Communications, a hydroxamate-based derivative was shown to effectively inhibit urease-mediated ammonia production. While this specific study did not focus solely on this compound, it highlights the relevance of similar chemical structures in enzyme inhibition .
Summary of Applications
Mécanisme D'action
The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other active sites, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in Urease Inhibition
(a) 2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (SHA/DJM)
- Key Difference : The N-hydroxyacetamide group replaces the acetic acid moiety.
- Activity : Exhibits stronger nickel coordination due to the hydroxamic acid group, enhancing urease inhibition (IC₅₀ values ~10–100 nM) .
- Structural Insight : Cryo-EM (2.09 Å resolution) confirms direct Ni²⁺ coordination, stabilizing the enzyme-inhibitor complex .
(b) Beta-Mercaptoethanol (BME)
- Structure : Simpler thiol-containing compound.
- Activity: Weak, non-specific inhibitor; binds via thiol-Ni²⁺ interactions but lacks the imidazole ring for additional stabilization .
- Limitation : Lower specificity and potency compared to the target compound .
(c) Acetohydroxamic Acid (HAE)
Benzimidazole and Imidazole Derivatives
(a) N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2)
- Structure : Benzene ring substituted with chloro and methyl groups; benzimidazole core.
- The chloro group may enhance membrane permeability .
(b) NAAB-496
- Structure : Features a sulfonyl group instead of acetic acid.
- Activity : Tested for bioavailability; sulfonyl groups may reduce metabolic degradation but compromise nickel-binding efficacy .
(c) 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]acetic Acid
- Structure : Diphenyl-substituted imidazole.
- Activity: Not directly studied for urease inhibition, but bulkier substituents likely hinder active-site access compared to the 3,5-dimethylphenyl group .
Substituent Effects on Activity
Computational and Experimental Insights
- Docking Studies : The target compound and SHA/DJM show low RMSD values (<3.0 Å) in redocking simulations, confirming reliable binding predictions .
- Metabolic Stability : Acetic acid derivatives (e.g., target compound) may exhibit faster renal clearance than acetamide or sulfonyl analogues .
- Synthetic Accessibility : The target compound is listed as discontinued (), suggesting challenges in synthesis or stability, whereas derivatives with modified substituents (e.g., chloro, nitro) remain accessible .
Activité Biologique
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structure:
It features an imidazole ring substituted with a 3,5-dimethylphenyl group and a sulfanyl acetic acid moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of imidazole have shown significant activity against various strains of bacteria and fungi. In vitro tests indicate that related compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 0.5 µg/mL |
Compound B | VRE | 1.0 µg/mL |
This compound | E. coli | 0.25 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using human colorectal adenocarcinoma cells (Caco-2) revealed that certain derivatives of imidazole exhibited varying degrees of cytotoxic effects. For example, exposure to concentrations of this compound resulted in reduced cell viability at higher concentrations (≥5 mM), indicating a dose-dependent effect .
Figure 1: Cytotoxicity Results in Caco-2 Cells
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes in microbial metabolism. The imidazole ring is known for its ability to chelate metal ions, which are essential for enzyme activity in various pathogens . This chelation can disrupt metabolic processes, leading to microbial death.
Case Studies
In a recent study published in Nature Communications, researchers explored the effects of similar imidazole-based compounds on urease activity. They found that these compounds could significantly inhibit urease-mediated ammonia production, suggesting potential applications in treating conditions associated with urease-producing bacteria .
Q & A
Q. What synthetic methodologies are employed for preparing imidazole derivatives with sulfanyl acetic acid moieties?
The synthesis typically involves refluxing precursors in acetic acid or methanol with catalysts like sodium acetate. For example, imidazole-thioether intermediates are generated by reacting 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acids under acidic conditions. Purification is achieved via recrystallization using solvents like DMF/acetic acid mixtures . For sulfanyl acetamide derivatives, reactions may include nucleophilic substitution or thioetherification steps, followed by chromatographic purification .
Q. How is the crystal structure of this compound determined to confirm its molecular configuration?
Single-crystal X-ray diffraction is the gold standard. The compound is crystallized, and data are collected using diffractometers (e.g., Bruker AXS). Structural refinement is performed using SHELX software, which models atomic positions, thermal parameters, and hydrogen-bonding networks. For example, π–π interactions and O–H⋯N hydrogen bonds are critical for stabilizing crystal packing .
Q. What experimental approaches are used to assess elastase inhibitory activity of sulfanyl acetic acid derivatives?
In vitro assays measure inhibition kinetics using purified elastase enzymes. Compounds are tested at varying concentrations (e.g., 1–100 µM) with chromogenic substrates like N-succinyl-Ala-Ala-Ala-p-nitroanilide. IC50 values are calculated, and competitive/non-competitive inhibition modes are distinguished via Lineweaver-Burk plots. Positive controls (e.g., elastatinal) validate assay conditions .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the inhibitory potential against H. pylori urease?
High-resolution X-ray structures of urease (e.g., PDB: 6ZJA, 2.00 Å resolution) are used as receptor models. Ligand structures are optimized with DFT methods, and docking software (e.g., AutoDock Vina) predicts binding poses. Key interactions (e.g., hydrogen bonds with active-site Ni ions or hydrophobic contacts with residues like Ala636) are analyzed. Docking scores are validated via free-energy calculations (MM/GBSA) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay variability (e.g., enzyme source, pH). Cross-validation using orthogonal methods (e.g., SPR for binding affinity, cellular assays for cytotoxicity) is critical. Structural analogs (e.g., sulfonamide or fluorophenyl derivatives) are synthesized to isolate pharmacophores. Purity is confirmed via HPLC (e.g., 95%+ by area normalization) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematic modifications are made to the imidazole core (e.g., substituting 3,5-dimethylphenyl with halogens or electron-withdrawing groups) and the sulfanyl acetic acid chain (e.g., esterification or amidation). Bioactivity data (IC50, Ki) are correlated with electronic (Hammett σ) or steric (Taft Es) parameters. QSAR models identify critical descriptors like lipophilicity (logP) and polar surface area .
Q. What computational methods validate molecular docking results against crystallographic data?
Docking poses are compared with co-crystal structures using root-mean-square deviation (RMSD) calculations. For example, the crystallographic inhibitor DJM (a structural analog) shows a binding pose RMSD < 2.0 Å when redocked into urease. Molecular dynamics simulations (100 ns) assess stability of key interactions (e.g., hydrogen bonds with His593) .
Q. How are functional groups introduced into the imidazole ring to enhance biochemical properties?
Sulfonyl chloride intermediates (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) react with nucleophiles (amines, alcohols) under basic conditions (K2CO3 in DMF). Methoxy or trifluoromethyl groups are introduced via Friedel-Crafts alkylation or Suzuki coupling. Hydrolysis of sulfonamides generates sulfonic acids for improved solubility .
Methodological Notes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.